(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acrylamide
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Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acrylamide is a useful research compound. Its molecular formula is C19H19NO4S and its molecular weight is 357.42. The purity is usually 95%.
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Scientific Research Applications
Chemical Rearrangements and Synthesis
- Acrylamide derivatives, such as those similar to the compound , have been studied for their chemical rearrangement properties. For instance, a study by Yokoyama et al. (1985) explored the condensation of 2-cyano-3-hydroxy-3-(methylthio)acrylamide with benzoic acid, demonstrating complex chemical rearrangements. Such studies underline the compound's potential in synthetic organic chemistry (Yokoyama, Hatanaka, & Sakamoto, 1985).
Polymerization Processes
- Homopolymers derived from monosubstituted acrylamides, similar to the compound under discussion, have been synthesized and studied. Mori et al. (2005) investigated the controlled radical polymerization of such acrylamides, highlighting their utility in creating materials with controlled properties (Mori, Sutoh, & Endo, 2005).
Photochemical Reactions
- The compound's structural similarities with acrylamide derivatives suggest potential applications in photochemical reactions. For instance, Kaneko et al. (1982) studied the Michael addition of alcohols to acrylate derivatives under photochemical conditions, suggesting applications in light-induced chemical synthesis (Kaneko, Fujii, Kawai, Hashiba, Karasawa, Wakai, Hayashi, & Somei, 1982).
Biological Activity
- Acrylamide derivatives have been studied for their biological activity. Wu et al. (2004) examined acrylamides for their activity as KCNQ2 openers, a type of potassium channel, indicating the potential for such compounds in biomedical research (Wu, Sun, He, Chen, Starrett, Dextraze, Daris, Boissard, Pieschl, Gribkoff, Natale, Knox, Harden, Thompson, Fitzpatrick, Weaver, Wu, Gao, & Dworetzky, 2004).
Polymer Science
- The compound, due to its acrylamide structure, could be relevant in polymer science. Cesana et al. (2007) studied polymers with thiol groups derived from acrylamide, indicating the potential of such compounds in developing new polymeric materials (Cesana, Kurek, Baur, Auernheimer, & Nuyken, 2007).
Drug Delivery Systems
- Given its structural similarities to other acrylamide derivatives, the compound might be explored in the development of drug delivery systems. Elvira et al. (2002) reported the creation of biodegradable hydrogels from acrylamide for potential use in drug delivery (Elvira, Mano, San Román, & Reis, 2002).
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c1-25-15-6-4-14(5-7-15)16(21)11-20-19(22)9-3-13-2-8-17-18(10-13)24-12-23-17/h2-10,16,21H,11-12H2,1H3,(H,20,22)/b9-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRNCCZYROVZSS-YCRREMRBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)C=CC2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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